N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methylcyclobutan-1-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methylcyclobutan-1-amine is a chemical compound characterized by its unique structure, which includes a benzodioxin moiety and a cyclobutylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methylcyclobutan-1-amine typically involves the following steps:
Formation of 2,3-Dihydro-1,4-Benzodioxin-6-Ylmethylamine: This intermediate is synthesized through the reaction of 1,4-benzodioxin-6-amine with an appropriate alkylating agent.
Cyclobutylamine Formation: The cyclobutylamine group is introduced through a cyclization reaction, often involving a suitable catalyst and reaction conditions to ensure the formation of the cyclobutyl ring.
Final Coupling: The two intermediates are then coupled using reagents such as carbodiimides or coupling agents to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and reagents such as thionyl chloride (SOCl2) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or carboxylic acids.
Reduction Products: Reduction can result in the formation of amines or alcohols.
Substitution Products: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methylcyclobutan-1-amine has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry: The compound can be utilized in the manufacturing of advanced materials and chemical products.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methylcyclobutan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2,3-Dihydro-1,4-Benzodioxin-6-Ylmethyl)Succinamide: This compound shares a similar benzodioxin structure but has a different amine group.
N-(2,3-Dihydro-1,4-Benzodioxin-6-Ylmethyl)Benzenesulfonamide: Another related compound with a sulfonamide group instead of the cyclobutylamine.
Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methylcyclobutan-1-amine is unique due to its combination of the benzodioxin and cyclobutylamine groups, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methylcyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-6-12(7-10)15-9-11-2-3-13-14(8-11)17-5-4-16-13/h2-3,8,10,12,15H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBUXSMMRVHDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NCC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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